2-(2-chloro-6-fluorophenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a chloro-fluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chloro-6-fluoroaniline with 4-methoxyphenylacetic acid under specific conditions to form an intermediate, which is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: Shares the chloro-fluorophenyl group but lacks the triazole and methoxyphenyl groups.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the triazole and chloro-fluorophenyl groups.
1H-1,2,4-Triazole-3-carboxylic acid: Contains the triazole ring but lacks the chloro-fluorophenyl and methoxyphenyl groups.
Uniqueness
The uniqueness of 2-(2-CHLORO-6-FLUOROPHENYL)-N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1H-1,2,4-TRIAZOL-3-YL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClFN4O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClFN4O2/c1-27-13-8-5-12(6-9-13)7-10-17-22-19(25-24-17)23-18(26)11-14-15(20)3-2-4-16(14)21/h2-6,8-9H,7,10-11H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
WXRHRNDHTADGQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.